molecular formula C29H27N3O4 B1192976 JS-8

JS-8

Cat. No.: B1192976
M. Wt: 481.552
InChI Key: UZMOLFNHKVFZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JS-8 is a strain of Burkholderia gladioli (syn. Burkholderia sp.), identified as a potent antagonistic bacterium with biocontrol applications in agriculture, particularly in postharvest management of mango fruits . Isolated from mango orchard soil in Hainan Province, China, this compound exhibits strong antifungal activity against Cladosporium cladosporioides, the causative agent of mango "dew spot disease" . Its efficacy stems from its ability to induce protective enzymatic activity in mangoes, including polyphenol oxidase (PPO), peroxidase (POD), phenylalanine ammonialyase (PAL), chitinase (CHI), and β-1,3-glucanase (GLU), which collectively enhance fruit resistance to pathogen invasion and delay spoilage . At a concentration of 10⁷ CFU/mL, this compound treatment preserves mango quality by maintaining firmness, color, soluble solids, titratable acidity, and ascorbic acid content during storage .

Molecular characterization via 16S rDNA sequencing confirmed 99% homology with Burkholderia gladioli strains, solidifying its taxonomic classification . This compound represents a sustainable alternative to synthetic fungicides, aligning with global trends toward eco-friendly agricultural practices.

Properties

Molecular Formula

C29H27N3O4

Molecular Weight

481.552

IUPAC Name

2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(2-(benzyloxy)phenyl)-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)ethan-1-one

InChI

InChI=1S/C29H27N3O4/c1-20-28(23-10-5-6-11-24(23)34-18-21-8-3-2-4-9-21)29-31(14-7-15-32(29)30-20)27(33)17-22-12-13-25-26(16-22)36-19-35-25/h2-6,8-13,16H,7,14-15,17-19H2,1H3

InChI Key

UZMOLFNHKVFZND-UHFFFAOYSA-N

SMILES

O=C(N1C2=C(C3=CC=CC=C3OCC4=CC=CC=C4)C(C)=NN2CCC1)CC5=CC=C(OCO6)C6=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JS-8;  JS8;  JS 8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds/Agents

Comparison with Other Antagonistic Microbes

JS-8 is compared below with Debaryomyces hansenii Y-1 (a yeast strain) and chemical fungicides commonly used in mango postharvest management.

Table 1: Efficacy of this compound vs. Y-1 in Mango Pathogen Suppression
Parameter This compound (Burkholderia gladioli) Y-1 (Debaryomyces hansenii)
Target Pathogen Cladosporium cladosporioides Cladosporium cladosporioides
Enzyme Induction PPO, POD, PAL, CHI, GLU Limited data
Mechanism Direct antagonism + enzymatic synergy Competitive exclusion, nutrient competition
Concentration Efficacy 10⁷ CFU/mL Not specified
Storage Impact Maintains firmness, color, acidity Data incomplete

Key Findings :

  • This compound uniquely synergizes with C. cladosporioides to amplify PPO, POD, CHI, and GLU activity, enhancing host defense .
  • Y-1, while effective, lacks detailed enzymatic induction data, suggesting this compound’s superior mechanistic transparency .
Table 2: this compound vs. Chemical Fungicides
Parameter This compound (Burkholderia gladioli) Synthetic Fungicides (e.g., Thiophanate-methyl)
Mode of Action Enzymatic induction + direct antagonism Broad-spectrum fungicidal activity
Residue Risk None High; potential health/environmental concerns
Pathogen Resistance Low likelihood Increasing resistance reported
Cost Efficiency Moderate (requires cultivation) Low (mass-produced)

Key Findings :

  • This compound eliminates chemical residue risks but requires optimized application protocols for scalability .
  • Chemical fungicides, while cost-effective, face resistance and regulatory restrictions .

Structural and Functional Analogues in Other Studies

  • NPR1 Inhibitors (JS-5, this compound, JS-11) : In unrelated pharmacological research, this compound (a chemical compound) shares structural similarities with JS-5 and JS-11, targeting the NPR1 signaling pathway for chronic itch treatment. However, this this compound is distinct from the Burkholderia strain and lacks comparative agricultural data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
JS-8
Reactant of Route 2
Reactant of Route 2
JS-8

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